

# An In-depth Technical Guide to Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate

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## Compound of Interest

**Compound Name:** *Ethyl 4-(2-(1,3-dioxoisooindolin-2-yl)ethoxy)-3-oxobutanoate*

**Cat. No.:** B031883

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling a Key Pharmaceutical Intermediate

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, a molecule of significant interest in medicinal chemistry, is a pivotal intermediate in the synthesis of widely used pharmaceuticals.<sup>[1][2]</sup> Its structure uniquely combines a  $\beta$ -keto ester moiety, known for its versatile reactivity, with a phthalimide-protected aminoethoxy side chain. This arrangement makes it an ideal precursor for constructing complex heterocyclic systems, most notably the dihydropyridine core of Amlodipine, a leading anti-hypertensive and anti-ischaemic drug.<sup>[1]</sup>

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. It is designed to equip researchers and drug development professionals with the technical knowledge required for its synthesis, characterization, and effective utilization in complex synthetic pathways. We will delve into its synthesis with a focus on the rationale behind procedural choices, present its key physicochemical and spectral properties, and explore the chemical principles governing its reactivity.

## Physicochemical Properties: A Data-Driven Profile

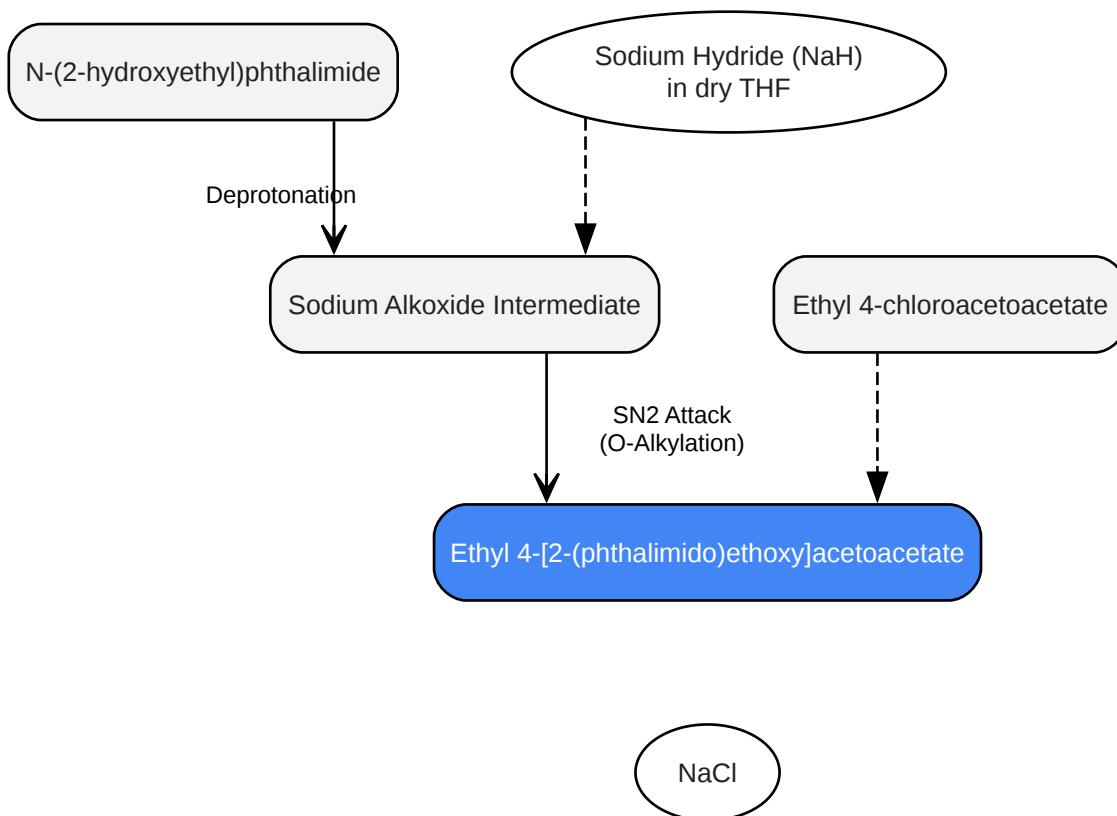
The compound is most commonly handled as a crude oil, often yellow to brown, and is frequently used in subsequent synthetic steps without extensive purification.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its properties are summarized below, combining experimental data with well-established predictive models where experimental values are not readily available.

Property	Value	Source(s)
IUPAC Name	ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate	<a href="#">[6]</a>
Synonyms	Ethyl 4-(2-phthalimidoethoxy)acetooacetate, PHEEMA	<a href="#">[7]</a>
CAS Number	88150-75-8	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO <sub>6</sub>	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	319.31 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
Appearance	Yellow to brown oil / liquid	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	479.7 ± 30.0 °C at 760 mmHg (Predicted)	<a href="#">[8]</a> <a href="#">[9]</a>
Density	1.3 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a> <a href="#">[9]</a>
Solubility	Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. Soluble in Ethyl Acetate and THF.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Storage	2-8°C, sealed in a dry environment.	<a href="#">[2]</a>

## Synthesis and Mechanistic Insight

The most prevalent laboratory and industrial synthesis of Ethyl 4-[2-(phthalimido)ethoxy]acetooacetate is the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetooacetate.[\[4\]](#)[\[11\]](#) This method is effective due to the high reactivity of the starting materials under basic conditions.

## Diagram: Synthesis Pathway



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Caption: Williamson ether synthesis route to the title compound.

## Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate via O-alkylation.

Materials:

- N-(2-hydroxyethyl)phthalimide (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Ethyl 4-chloroacetoacetate (1.05 eq)
- Dry Tetrahydrofuran (THF)

- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60% dispersion). The mineral oil can be removed by washing with dry hexanes, or used as is. Add dry THF to the flask.
- Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve N-(2-hydroxyethyl)phthalimide in dry THF and add it slowly to the NaH suspension. This step is exothermic due to the deprotonation of the hydroxyl group by the strong base (NaH), forming a sodium alkoxide intermediate and hydrogen gas. The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.
- Alkylation: Dissolve ethyl 4-chloroacetoacetate in dry THF and add it dropwise to the reaction mixture at 0°C. The nucleophilic alkoxide attacks the carbon bearing the chlorine atom in an S<sub>N</sub>2 reaction, displacing the chloride and forming the desired ether linkage.[\[4\]](#)[\[11\]](#)
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1M HCl to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
- Extraction & Isolation: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product as an oil.[\[4\]](#)[\[11\]](#) The product is often of sufficient purity for use in subsequent steps.[\[11\]](#)

## Spectral and Structural Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the key experimental and expected spectral features.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H NMR spectrum provides a definitive fingerprint of the molecule. The following data has been reported in CDCl<sub>3</sub>.[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
7.80	m	4H	Ar-H	Protons of the phthalimide aromatic ring.
4.15	s	2H	-O-CH <sub>2</sub> -C(O)-	Methylene protons adjacent to the ether oxygen and the ketone.
4.10	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methylene protons of the ethyl ester group, split by the methyl group.
3.92	t	2H	Phth-N-CH <sub>2</sub> -	Methylene protons adjacent to the phthalimide nitrogen.
3.78	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -N-	Methylene protons adjacent to the ether oxygen.
3.49	s	2H	-C(O)-CH <sub>2</sub> -C(O)-	Active methylene protons between the two carbonyl groups (keto form).

1.22	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methyl protons of the ethyl ester group, split by the methylene group.
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Note: The signal at 3.49 ppm corresponds to the keto tautomer. The enol tautomer would present a different set of signals, including a vinyl proton around 5.0 ppm and a broad enolic OH signal, but the keto form is typically predominant for  $\beta$ -keto esters in non-polar solvents.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data is not widely published, the expected chemical shifts for the carbon atoms can be predicted based on the functional groups present.

Expected Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~201	Ketone Carbonyl (C=O)
~167	Ester Carbonyl (C=O) and Phthalimide Carbonyls (C=O)
~134	Aromatic Quaternary Carbons (Phthalimide)
~132	Aromatic CH Carbons (Phthalimide)
~123	Aromatic CH Carbons (Phthalimide)
~68	Ether Methylene (CH <sub>2</sub> -O)
~67	Ether Methylene (O-CH <sub>2</sub> -C(O))
~61	Ester Methylene (O-CH <sub>2</sub> )
~50	Active Methylene (-C(O)-CH <sub>2</sub> -C(O)-)
~38	Imide Methylene (N-CH <sub>2</sub> )
~14	Ester Methyl (CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups within the molecule. The following characteristic absorption bands are expected:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
~3000-2850	C-H (Aliphatic)	Stretch
~1770 and ~1715	C=O (Phthalimide)	Symmetric & Asymmetric Stretch
~1740	C=O (Ester)	Stretch
~1720	C=O (Ketone)	Stretch
~1200-1000	C-O (Ether and Ester)	Stretch

The multiple strong carbonyl peaks are a hallmark of this molecule's IR spectrum. The two distinct peaks for the phthalimide group arise from the symmetric and asymmetric stretching of the coupled carbonyls.

## Mass Spectrometry (MS)

In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:

- [M+H]<sup>+</sup>: m/z 320.11
- [M+Na]<sup>+</sup>: m/z 342.09

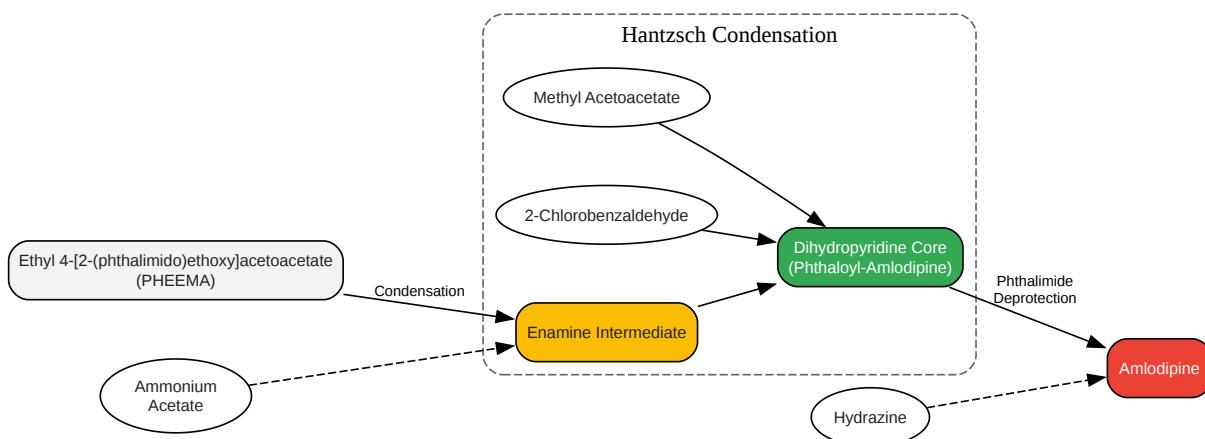
## Chemical Reactivity and Applications

The reactivity of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is dominated by the  $\beta$ -keto ester functionality.

- Acidity and Enolate Formation: The protons on the carbon between the two carbonyl groups (the  $\alpha$ -carbon) are significantly acidic ( $pK_a \approx 11$  in DMSO) due to resonance stabilization of the resulting conjugate base (enolate).<sup>[12]</sup> This allows for easy deprotonation with mild bases, making this position a potent nucleophile for alkylation and condensation reactions.

- Keto-Enol Tautomerism: Like all  $\beta$ -dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is solvent-dependent, but the keto form generally predominates.
- Hantzsch Dihydropyridine Synthesis (Amlodipine Core): The primary industrial application of this compound is in the synthesis of Amlodipine.<sup>[1]</sup> The process involves a multi-component Hantzsch-type reaction.

## Diagram: Application Workflow in Amlodipine Synthesis



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Caption: Key steps in the synthesis of Amlodipine using PHEEMA.

- Phthalimide Group Reactivity: The phthalimide group serves as a robust protecting group for the primary amine. It is stable to many reaction conditions but can be selectively cleaved, typically using hydrazine hydrate in what is known as the Gabriel synthesis deprotection step, to liberate the free amine.<sup>[13]</sup>

## Conclusion

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is a functionally rich organic molecule whose value is firmly established in the pharmaceutical industry. Its synthesis is well-documented and relies on fundamental principles of organic chemistry. Its characterization is defined by distinct spectral signatures, particularly in  $^1\text{H}$  NMR, which clearly confirm its complex structure. The compound's reactivity, governed by the versatile  $\beta$ -keto ester group, allows for its strategic use in building the heterocyclic core of important drugs like Amlodipine. This guide provides the foundational knowledge for scientists to confidently synthesize, verify, and apply this important chemical intermediate in their research and development endeavors.

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